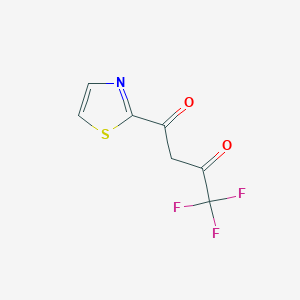

![molecular formula C7H12O3S B1306090 Ethyl 2-[(2-oxopropyl)thio]acetate CAS No. 64878-05-3](/img/structure/B1306090.png)

Ethyl 2-[(2-oxopropyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl acetate derivatives and their synthesis, which can provide insights into the general class of compounds to which ethyl 2-[(2-oxopropyl)thio]acetate belongs. These derivatives are often used in the synthesis of peptides, heterocyclic compounds, and in crystallography studies .

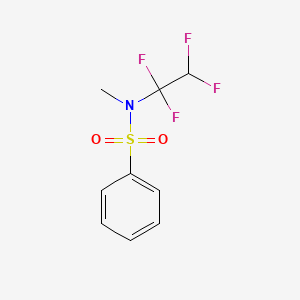

Synthesis Analysis

The synthesis of ethyl acetate derivatives is a topic of interest in several papers. For instance, paper discusses the use of a modified Yamaguchi reagent for the synthesis of amides and peptides without racemization. Paper describes the synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which involves the linkage of various moieties to a pyridyl ring. Paper reports a one-pot synthesis method for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates. These methods highlight the versatility of ethyl acetate derivatives in synthesizing a wide range of compounds with potential biological activities.

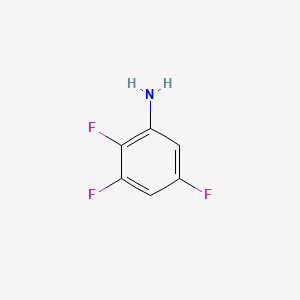

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is crucial for understanding their properties and reactivity. Paper provides a detailed analysis of the molecular structure of a thioamide derivative of ethyl acetate using X-ray diffraction, NMR, and computational methods. Similarly, paper confirms the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate through X-ray diffraction and spectral studies. These studies demonstrate the importance of structural analysis in the development of ethyl acetate derivatives.

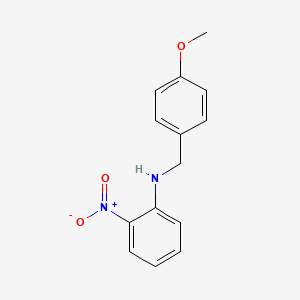

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is explored in several papers. Paper investigates the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through various reactions, including one-pot three-component reactions. Paper describes the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibits antitumor activity. These reactions demonstrate the potential of ethyl acetate derivatives in medicinal chemistry.

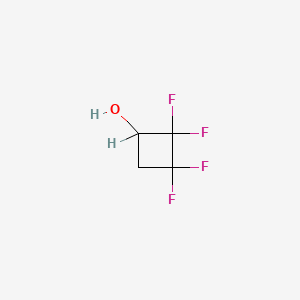

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are essential for their practical applications. Paper studies the reactions of ethyl 2-(2-chloroethoxy) acetate and characterizes the compounds using IR, NMR, and MS. Paper analyzes the geometric details of ethyl acetate in the solid state and as a solvate, revealing a preference for the trans isomer. These properties are important for understanding the behavior of these compounds in different environments.

Zukünftige Richtungen

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound used in scientific research . Its complex structure allows for diverse experiments, making it an essential tool for advancements in chemistry. The future directions of research involving this compound will likely depend on the specific research goals and the results of ongoing studies.

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxopropylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBLCFNTJOTSJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381242 |

Source

|

| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-oxopropyl)thio]acetate | |

CAS RN |

64878-05-3 |

Source

|

| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)